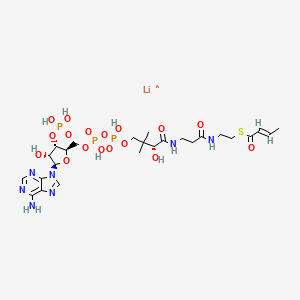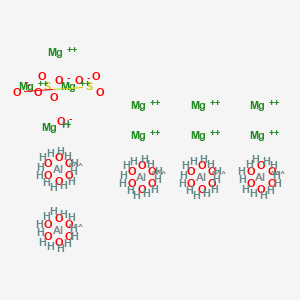
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine
Descripción general
Descripción
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine, often referred to as O-Glyc-Ser, is a glycosylated amino acid that has been found to be present in various organisms, such as bacteria, fungi, and animals. O-Glyc-Ser is a key component of the glycosylation machinery and plays an important role in the synthesis of glycoproteins and glycolipids. O-Glyc-Ser is involved in a variety of biological processes, including cell-cell recognition, signal transduction, and immune regulation. In addition, O-Glyc-Ser is also involved in the regulation of gene expression, cell cycle progression, and apoptosis.
Aplicaciones Científicas De Investigación
Application in Cancer Immunotherapy
Specific Scientific Field
The specific scientific field is Immunology , with a focus on Cancer Immunity and Immunotherapy .
Comprehensive and Detailed Summary of the Application
T cell epitopes are crucial in controlling and driving the immune response due to their ability to discriminate peptides derived from healthy as well as pathogenic proteins . They play a significant role in cancer immunotherapy, particularly in the identification of neoepitopes, i.e., cancer-specific peptides .
Detailed Description of the Methods of Application or Experimental Procedures
The application involves the use of computational tools for epitope prediction. These tools aim at identifying neoepitopes, which are cancer-specific peptides . The discovery of T cell epitopes for cancer immunotherapy is an active area of research, and new experimental and computational pipelines are constantly being developed .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these applications are promising, with the potential for use in immunotherapy for cancer treatment . However, the specific results or quantitative data are not provided in the sources.
Application in Vaccine Development
Specific Scientific Field
The specific scientific field is Immunology , with a focus on Vaccine Development .
Comprehensive and Detailed Summary of the Application
T cell epitopes play a crucial role in the development of vaccines. They are used to stimulate an immune response against specific pathogens. The identification of these epitopes is a critical step in the design of effective vaccines .
Detailed Description of the Methods of Application or Experimental Procedures
The application involves the use of computational tools for epitope prediction. These tools aim at identifying potential epitopes that can be used in vaccine development . The discovery of T cell epitopes for vaccine development is an active area of research, and new experimental and computational pipelines are constantly being developed .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these applications are promising, with the potential for use in the development of effective vaccines . However, the specific results or quantitative data are not provided in the sources.
Application in Understanding Autoimmune Disorders
Specific Scientific Field
The specific scientific field is Immunology , with a focus on Autoimmune Disorders .
Comprehensive and Detailed Summary of the Application
T cell epitopes are crucial in understanding autoimmune disorders. In cases where the immune system fails to distinguish between self and non-self epitopes, it can lead to autoimmune disorders .
Detailed Description of the Methods of Application or Experimental Procedures
The application involves studying the interaction between T cells and self-epitopes. This helps in understanding the mechanisms behind autoimmune disorders .
Thorough Summary of the Results or Outcomes Obtained
The outcomes of these applications are crucial in understanding the pathogenesis of autoimmune disorders . However, the specific results or quantitative data are not provided in the sources.
Propiedades
IUPAC Name |
(2S)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-aminopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N2O13/c1-5(22)19-9-14(32-17-13(26)12(25)10(23)7(2-20)31-17)11(24)8(3-21)30-16(9)29-4-6(18)15(27)28/h6-14,16-17,20-21,23-26H,2-4,18H2,1H3,(H,19,22)(H,27,28)/t6-,7+,8+,9+,10-,11-,12-,13+,14+,16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDMCWZFLLGVIID-ULCOMTOUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OCC(C(=O)O)N)CO)O)OC2C(C(C(C(O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OC[C@@H](C(=O)O)N)CO)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N2O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401131054 | |
| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
O-(3-O-beta-D-galactosyl-N-acetyl-alpha-D-galactosaminyl)-L-serine | |
CAS RN |
60280-57-1 | |
| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60280-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | O-[2-(Acetylamino)-2-deoxy-3-O-β-D-galactopyranosyl-α-D-galactopyranosyl]-L-serine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401131054 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Endo-aminobicyclo[2.2.1]heptane-2-endo-carboxylic acid monohydrate](/img/structure/B1139580.png)





